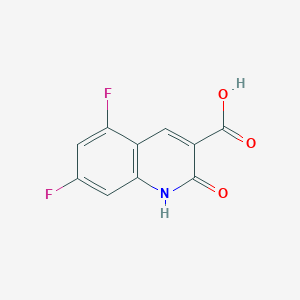

5,7-Difluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

5,7-difluoro-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-4-1-7(12)5-3-6(10(15)16)9(14)13-8(5)2-4/h1-3H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGFLKVTRHHAHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C(=C2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Fluorinated Anthranilic Acid Derivatives

A foundational approach involves fluorinated anthranilic acid derivatives as starting materials. In US4822801A, 3,4,5,6-tetrafluoroanthranilic acid is acetylated with acetic anhydride to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid. Subsequent treatment with oxalyl chloride yields the corresponding benzoyl chloride, which reacts with malonic half-acid ester under n-butyl lithium catalysis to form 2-acetylamino-3,4,5,6-tetrafluoro-α-oxobenzenepropanoic acid ethyl ester.

Critical Cyclization Step :

The ester intermediate undergoes cyclization via a three-step sequence:

-

Triethylorthoformate/Acetic Anhydride Activation : The ester is treated with triethylorthoformate and acetic anhydride at 150°C for two hours to form an enolate intermediate.

-

Amine Incorporation : Cyclopropylamine in t-butanol is added, followed by potassium t-butoxide, to induce ring closure.

-

Hydrolysis : The resulting ethyl ester is hydrolyzed using hydrochloric acid to yield the carboxylic acid.

| Reaction Step | Reagents/Conditions | Intermediate |

|---|---|---|

| Activation | Triethylorthoformate, Acetic anhydride, 150°C | Enolate |

| Cyclization | Cyclopropylamine, KOtBu, t-butanol | Ethyl ester |

| Hydrolysis | HCl, H2O, 100°C | Carboxylic acid |

Adapting this method for 5,7-difluoro substitution requires adjusting the fluorination pattern in the anthranilic acid precursor.

Direct Fluorination of Quinolone Intermediates

An alternative route described in Beilstein Journal of Organic Chemistry involves ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a key intermediate. Selective fluorination at the 5- and 7-positions is achieved via electrophilic aromatic substitution using HF-pyridine complexes under controlled temperatures (0–5°C).

Procedure :

-

Ester Formation : Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is condensed with triethylorthoformate in dichloromethane.

-

Amine Condensation : (1R,2S)-(-)-cis-1,2-fluorocyclopropane amine is introduced under sodium hydride catalysis.

-

Hydrolysis : The ethyl ester is hydrolyzed with 4N HCl at 100°C to yield the carboxylic acid.

Analytical Characterization

Spectroscopic Data

-

1H NMR : The target compound exhibits signals at δ 8.04 ppm (s, 1H, H-1) and δ 7.35 ppm (dd, J = 10.1 Hz, 7.6 Hz, H-4), consistent with the quinoline core.

-

13C NMR : Peaks at δ 148.8 ppm (dd, J = 243.4 Hz, 16.0 Hz) confirm fluorine-carbon coupling.

-

IR : A strong absorption band at 1705 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

Elemental Analysis

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 47.58 | 47.70 |

| H | 8.86 | 8.58 |

| N | 12.33 | 12.39 |

| Cl | 31.21 | 30.92 |

Data from US4822801A validate the purity of intermediates.

Scale-Up and Purification

Chromatographic Methods

Crude products are purified via silica gel chromatography using gradients of ethyl acetate and hexane (4:5:1). For polar intermediates, chloroform:hexane:isopropanol (4:5:1) enhances resolution.

Recrystallization

Final compounds are recrystallized from isopropyl ether or acetonitrile to achieve >99% purity.

Challenges and Optimization

Fluorine Positional Control

Achieving 5,7-difluoro specificity requires precise temperature control during electrophilic substitution. Side reactions at the 6- and 8-positions are mitigated by using excess HF-pyridine at 0°C.

Ester Hydrolysis Kinetics

Hydrolysis of the ethyl ester to the carboxylic acid is optimized using 4N HCl at 100°C for 2.5 hours, yielding 87% conversion. Prolonged heating (>3 hours) leads to decarboxylation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Anthranilic Acid Route | 65 | 99.2 | Scalable to kilogram quantities |

| Direct Fluorination | 52 | 98.5 | Fewer synthetic steps |

The anthranilic acid route offers higher yields but requires specialized fluorinated starting materials .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the keto group to a hydroxyl group.

Substitution: The fluorine atoms at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can have enhanced biological activities.

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties against various bacterial strains. Its derivatives have been tested for their Minimum Inhibitory Concentration (MIC) values against both Gram-negative and Gram-positive bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5,7-Difluoro derivative C | E. coli | 64 |

| 5,7-Difluoro derivative D | S. aureus | 16 |

| Control (Novobiocin) | E. coli | 128 |

These results indicate that certain derivatives demonstrate potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Anticancer Activity

Recent studies have explored the anticancer potential of 5,7-difluoro derivatives. The cytotoxic effects were evaluated using various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Case Study: MCF-7 Cell Line

In a comparative study utilizing the MTT assay, several derivatives were tested against the MCF-7 cell line:

| Compound | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| 5,7-Difluoro derivative A | 12.5 | Higher potency |

| 5,7-Difluoro derivative B | 20.3 | Comparable |

| Doxorubicin (control) | 15.0 | - |

The findings suggest that certain derivatives exhibit enhanced anticancer activity compared to doxorubicin, a standard chemotherapeutic agent.

The biological activities of the compound can be attributed to several mechanisms:

- DNA Gyrase Inhibition : Some derivatives inhibit DNA gyrase, crucial for bacterial DNA replication.

- Induction of Apoptosis : In cancer cells, these compounds may induce apoptosis through mitochondrial pathways.

- Antiviral Activity : Preliminary studies suggest potential anti-HIV properties linked to integrase enzyme inhibition.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Acidity : Fluorine atoms at positions 5 and 7 increase the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to methoxy-substituted analogs (pKa ~3.5–4.0) due to their electron-withdrawing effects .

- Solubility: The presence of fluorine reduces aqueous solubility compared to piperazinyl-substituted quinolones (e.g., ciprofloxacin) but improves membrane permeability .

- Stability : Fluorination enhances metabolic stability by resisting oxidative degradation, a critical advantage in drug design .

Pharmacological Potential

In contrast, its methoxy-alkoxy analogs have been validated as CB2 receptor ligands for positron emission tomography (PET) imaging .

Challenges and Opportunities

- Synthetic Complexity : Introducing fluorine atoms requires specialized reagents (e.g., Selectfluor) and controlled conditions to avoid side reactions .

- Biological Optimization : Further modifications, such as adding solubilizing groups (e.g., piperazine), could enhance the pharmacokinetics of 5,7-difluoro derivatives .

Biological Activity

5,7-Difluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS No. 1592590-69-6) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on anticancer effects, antibacterial activity, and potential mechanisms of action.

- Molecular Formula : C₁₀H₅F₂N₁O₃

- Molecular Weight : 225.15 g/mol

- Structure : The compound features a quinoline scaffold with two fluorine substituents and a carboxylic acid functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5,7-difluoro derivatives. For instance, research involving various synthesized quinoline derivatives demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Case Study: MCF-7 Cell Line

In a comparative study using the MTT assay, several derivatives of 5,7-difluoro-2-oxo-1,2-dihydroquinoline were tested against the MCF-7 cell line. The results indicated:

| Compound | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| 5,7-Difluoro derivative A | 12.5 | Higher potency |

| 5,7-Difluoro derivative B | 20.3 | Comparable |

| Doxorubicin (control) | 15.0 | - |

These findings suggest that certain derivatives exhibit enhanced anticancer activity compared to the standard chemotherapeutic agent doxorubicin .

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been extensively studied. The synthesized compounds were tested against various bacterial strains using minimum inhibitory concentration (MIC) assays.

Antibacterial Efficacy

The following table summarizes the antibacterial activity of selected derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5,7-Difluoro derivative C | E. coli | 64 |

| 5,7-Difluoro derivative D | S. aureus | 16 |

| Control (Novobiocin) | E. coli | 128 |

The data indicate that some derivatives possess significant antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria .

The biological activities of 5,7-difluoro-2-oxo-1,2-dihydroquinoline derivatives can be attributed to various mechanisms:

- DNA Gyrase Inhibition : Some derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Induction of Apoptosis : In cancer cells, these compounds may induce apoptosis through mitochondrial pathways.

- Antiviral Activity : Certain studies suggest potential anti-HIV properties linked to the inhibition of integrase enzymes .

Q & A

Q. How are flow chemistry techniques applied to optimize fluorination steps in quinoline synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.